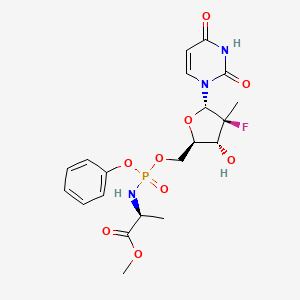

Sofosbuvir impurity N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25FN3O9P |

|---|---|

Molecular Weight |

501.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18-,20-,34?/m0/s1 |

InChI Key |

SASYBZIIPQSWBV-AKISPHBISA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Sofosbuvir Impurity N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known diastereomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir. This document elucidates its chemical structure, properties, and plausible synthetic and analytical methodologies, serving as a vital resource for professionals in drug development and quality control.

Chemical Identity and Structure of this compound

This compound is a diastereomer of Sofosbuvir, differing in the stereochemistry at the alanine methyl ester chiral center. The International Union of Pure and Applied Chemistry (IUPAC) name for this impurity is (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1][2]

The key structural difference lies in the configuration of the amino acid moiety. While Sofosbuvir contains the L-alanine (S-configuration) isopropyl ester, impurity N is understood to be the corresponding methyl ester derivative. It is crucial to note that various vendors also refer to a diastereomer with the CAS number 1394157-34-6 as this compound, which possesses a methyl ester instead of the isopropyl ester found in Sofosbuvir.[1][2][3][4][5]

Chemical Structure:

Figure 1: 2D representation of the core phosphoramidate structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

| Property | Value | Reference(s) |

| CAS Number | 1394157-34-6 | [1][4][5] |

| Molecular Formula | C20H25FN3O9P | [1][4] |

| Molecular Weight | 501.40 g/mol | [1][4] |

| IUPAC Name | (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [1][2] |

| Canonical SMILES | CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively published in peer-reviewed literature. However, based on the known synthetic routes for Sofosbuvir and its diastereomers, a plausible methodology can be outlined.

Plausible Synthetic Protocol

The synthesis of Sofosbuvir and its diastereomers typically involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a suitably activated phosphoramidate reagent. The diastereomeric impurities, including impurity N, can arise from this coupling step if the phosphoramidate reagent is not stereochemically pure or if the reaction conditions do not favor high diastereoselectivity.

Reaction Scheme:

-

Step 1: Preparation of the Phosphoramidate Reagent: L-alanine methyl ester is reacted with phenyl dichlorophosphate in the presence of a suitable base (e.g., triethylamine) to form the corresponding phosphoramidate monochloride. This intermediate is typically a mixture of diastereomers at the phosphorus center.

-

Step 2: Coupling with the Nucleoside: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is coupled with the phosphoramidate reagent from Step 1 in the presence of a coupling agent (e.g., N-methylimidazole) or a Grignard reagent (e.g., tert-butylmagnesium chloride) to form the phosphoramidate linkage. This reaction yields a mixture of diastereomers, including Sofosbuvir and this compound.

-

Step 3: Purification: The diastereomeric mixture is then separated using chiral chromatography (e.g., chiral HPLC or SFC) to isolate the individual diastereomers, including this compound.

Characterization Methodology

The structural elucidation and confirmation of this compound would involve a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column can be developed to separate this compound from Sofosbuvir and other related substances. The method would typically use a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. UV detection at an appropriate wavelength (e.g., 260 nm) would be employed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as ESI-TOF or Esi-Orbitrap, would be used to confirm the molecular formula of the impurity by providing an accurate mass measurement. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, which can help in confirming the structure of the different parts of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information about the number and types of protons and their connectivity. Key signals would include those for the methyl ester, the alanine moiety, the sugar ring, the uracil base, and the phenyl group.

-

¹³C NMR: Would provide information about the carbon skeleton of the molecule.

-

¹⁹F NMR: Would show a characteristic signal for the fluorine atom on the sugar moiety.

-

³¹P NMR: Would show a signal corresponding to the phosphorus atom in the phosphoramidate linkage, and its chemical shift can sometimes provide clues about the stereochemistry at the phosphorus center.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete connectivity of the molecule and confirming the assignment of all proton and carbon signals.

-

Visualization of the Synthetic Pathway

The following diagram illustrates the key step in the synthesis of Sofosbuvir that can lead to the formation of diastereomeric impurities like impurity N.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]

- 5. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity N, a known diastereoisomer of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development and quality control of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C, functioning as a prodrug that, once metabolized, inhibits the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus, thereby terminating viral replication. The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-alanine 1-methylethyl ester.[1] The complexity of its synthesis and potential for degradation under various stress conditions can lead to the formation of several impurities.[2][3] Regulatory bodies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

This compound is identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. It is a diastereoisomer of Sofosbuvir where the isopropyl ester of the L-alanine moiety is replaced by a methyl ester. The presence of this impurity is typically a result of the use of L-alanine methyl ester as a starting material or impurity in the synthesis process.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1394157-34-6 |

| Molecular Formula | C20H25FN3O9P |

| Molecular Weight | 501.40 g/mol |

| Appearance | White to off-white solid |

| Chirality | Diastereoisomer of Sofosbuvir |

Synthesis of this compound

The synthesis of this compound follows a convergent strategy analogous to the synthesis of Sofosbuvir itself. The key step involves the coupling of a protected nucleoside core with a phosphoramidate reagent derived from L-alanine methyl ester. A plausible synthetic pathway is outlined below. While a specific, publicly available, detailed protocol for this impurity is scarce, a general six-step synthesis for Sofosbuvir impurities with high purity has been described in patent literature, which can be adapted for this specific impurity.[4][5]

Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages: preparation of the protected nucleoside, synthesis of the phosphoramidate reagent, and the final coupling and deprotection.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine (Protected Nucleoside) This intermediate is a common precursor for Sofosbuvir and its analogues. Its synthesis involves multiple steps starting from uridine, including protection of hydroxyl groups, fluorination, and methylation at the 2' position.

Step 2: Synthesis of Methyl ((phenoxy)(chloro)phosphoryl)-L-alaninate (Phosphoramidate Reagent) To a cooled solution (-10 °C) of phenyl phosphorodichloridate in an anhydrous aprotic solvent (e.g., dichloromethane), a solution of L-alanine methyl ester and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred for several hours while allowing it to warm to room temperature. The resulting phosphoramidate reagent is typically used in the next step without extensive purification after workup.

Step 3: Coupling of Protected Nucleoside and Phosphoramidate Reagent The protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine is dissolved in an anhydrous solvent (e.g., THF) and cooled. A Grignard reagent (e.g., tert-butylmagnesium chloride) is added, followed by the dropwise addition of the phosphoramidate reagent from Step 2. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) for completion.

Step 4: Deprotection and Purification Upon completion of the coupling reaction, the protecting groups (e.g., benzoyl groups) on the nucleoside are removed, typically by treatment with ammonia in methanol. The crude product is then purified by column chromatography on silica gel to yield this compound as a white to off-white solid. The purity of the final compound should be assessed by HPLC. A purity of >99% is often achievable with careful purification.[4]

Characterization of this compound

A comprehensive characterization of this compound is crucial for its unequivocal identification and for the validation of analytical methods. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for determining the purity of this compound and for separating it from Sofosbuvir and other related substances.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, this compound would be expected to have a distinct retention time from Sofosbuvir.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z |

| LC-MS | ESI+ | 502.14 [M+H]⁺ |

| HRMS | ESI+ | 502.1440 [M+H]⁺ (Calculated for C₂₀H₂₆FN₃O₉P⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments is required for complete assignment.

Table 4: Representative ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) |

| Uracil-H6 | ~7.9 |

| Phenyl-H | 7.4 - 7.2 |

| Uracil-H5 | ~5.7 |

| Sugar-H1' | ~6.1 |

| Alanine-CH | ~4.0 |

| Methoxy-CH₃ | ~3.6 |

| Sugar-CH₃ | ~1.2 |

| Alanine-CH₃ | ~1.3 |

Note: The chemical shifts are representative and may vary slightly based on the solvent and experimental conditions. The key differentiating feature from Sofosbuvir in the ¹H NMR spectrum would be the singlet corresponding to the methyl ester protons (~3.6 ppm) instead of the septet and doublet for the isopropyl ester protons.

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. This guide provides a framework for understanding the synthetic origin and the analytical techniques required for the comprehensive characterization of this impurity. The detailed workflows and tabulated data serve as a practical resource for scientists and researchers in the pharmaceutical industry. The availability of well-characterized reference standards for this compound is essential for method development, validation, and routine quality control.

References

- 1. CAS: 1394157-34-6 | CymitQuimica [cymitquimica.com]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. Methoxy Sofosbuvir Impurity | 1394157-34-6 | SynZeal [synzeal.com]

- 4. d-nb.info [d-nb.info]

- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

Sofosbuvir impurity N molecular formula and weight

This technical guide provides a comprehensive overview of Sofosbuvir impurity N, focusing on its molecular properties, analytical methodologies for its characterization, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Core Data: Molecular Formula and Weight

This compound is a known diastereoisomer of the antiviral drug Sofosbuvir.[1][2][3] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₂₅FN₃O₉P | [1][2][3] |

| Molecular Weight | 501.404 g/mol | [1][2] |

| CAS Number | 1394157-34-6 | [1][3] |

| Description | A diastereoisomer of Sofosbuvir. | [1][2][3] |

Experimental Protocols for Impurity Analysis

While specific experimental protocols for the isolation and characterization of this compound are not extensively detailed in publicly available literature, general methodologies for the analysis of Sofosbuvir and its degradation products are well-established. These methods, primarily based on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are suitable for the detection and quantification of impurity N.

A representative stability-indicating UPLC method is described below, adapted from forced degradation studies of Sofosbuvir.[4]

Objective: To develop a stability-indicating method for the separation of Sofosbuvir from its potential degradation products and impurities.

Instrumentation:

-

UPLC system equipped with a photodiode array (PDA) detector.

-

Mass spectrometer for peak identification and characterization (optional but recommended).

Chromatographic Conditions:

-

Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm) or equivalent.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A time-programmed gradient is typically employed to ensure adequate separation of all impurities. A starting condition of 95% A and 5% B, gradually increasing the proportion of B, is a common starting point.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 5 µL.

Sample Preparation:

-

Prepare a stock solution of the Sofosbuvir sample (or the impurity standard, if available) in a suitable solvent such as methanol or a mixture of methanol and water.

-

For the analysis of the drug product, powder tablets and dissolve in a suitable solvent, followed by sonication and filtration to remove excipients.

-

Dilute the stock solution to a suitable concentration for analysis (e.g., 10-20 µg/mL) using the mobile phase.

Forced Degradation Studies (for method validation and impurity profiling): To ensure the method is stability-indicating, forced degradation studies are performed under various stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 1N HCl at 80°C.[4]

-

Base Hydrolysis: 0.5N NaOH at 60°C.[4]

-

Oxidative Degradation: 30% H₂O₂ at 80°C.[4]

-

Thermal Degradation: Dry heat.

-

Photolytic Degradation: Exposure to UV light.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of Sofosbuvir and its impurities.

This guide provides foundational knowledge on this compound and outlines the necessary analytical approaches for its identification and quantification. The provided experimental protocol serves as a robust starting point for method development and validation in a research or quality control setting.

References

Unraveling the Formation of Sofosbuvir Impurity N: A Technical Guide for Drug Development Professionals

An in-depth examination of the synthetic pathways leading to the formation of Sofosbuvir Impurity N, a critical process-related impurity in the manufacturing of the blockbuster antiviral drug, Sofosbuvir. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its identity, formation mechanisms, and analytical considerations.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a complex molecule requiring a multi-step synthesis. As with any intricate chemical process, the potential for the formation of impurities is a significant concern for pharmaceutical manufacturers. One such impurity, designated as this compound, has been identified as the methyl ester analogue of the active pharmaceutical ingredient (API). This guide will delve into the technical aspects of this impurity's formation, offering insights crucial for its control and for ensuring the final drug product's purity, safety, and efficacy.

The Chemical Identity of this compound

Contrary to some initial ambiguity in publicly available information, this compound is not a diastereomer of Sofosbuvir. Through spectroscopic analysis and reference standard characterization, it has been definitively identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate .

The key structural difference between Sofosbuvir and Impurity N lies in the ester group attached to the L-alanine moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the drug's impurity profile and must be carefully controlled during manufacturing.

| Compound | L-Alanine Ester Group |

| Sofosbuvir | Isopropyl Ester |

| This compound | Methyl Ester |

Formation Pathways of this compound during Synthesis

The formation of this compound is intrinsically linked to the final steps of the Sofosbuvir synthesis, specifically the esterification of the L-alanine carboxyl group. The intended reaction utilizes isopropanol to form the desired isopropyl ester of Sofosbuvir. However, the presence of methanol, even in trace amounts, can lead to a competing reaction, resulting in the formation of the undesired methyl ester, Impurity N.

The most probable sources of methanol contamination in the reaction mixture include:

-

Residual solvent from previous synthetic steps: Methanol is a common solvent used in organic synthesis, and its incomplete removal can lead to its presence in subsequent reactions.

-

Impurity in the isopropanol reagent: The isopropanol used for the esterification may contain methanol as an impurity.

-

Use of methanol-containing reagents: Certain reagents or solutions used in the process, such as ammonia in methanol, can introduce methanol into the reaction environment.

The logical relationship for the formation of Sofosbuvir and Impurity N during the final esterification step can be visualized as follows:

Experimental Protocols for Identification and Control

The control of this compound relies on stringent control of raw materials and meticulous process monitoring. A key experimental protocol for its identification and quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A representative RP-HPLC method for the separation of Sofosbuvir and its methyl ester impurity is as follows:

-

Column: A C18 stationary phase, such as Kromasil 100 C18 (250 x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) mixed with a small amount of acetonitrile.

-

Mobile Phase B: A mixture of organic solvents such as acetonitrile, isopropyl alcohol, and methanol.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at around 25°C.

-

Detection: UV detection at 263 nm.

Under these conditions, Sofosbuvir and its methyl and ethyl ester impurities can be effectively separated, allowing for their accurate quantification. For instance, in one reported method, the retention times for the methyl ester, ethyl ester, and Sofosbuvir were approximately 36.31 min, 43.77 min, and 54.28 min, respectively, demonstrating clear separation.

The experimental workflow for the analysis and control of Impurity N can be summarized in the following diagram:

Quantitative Data and Control Strategies

While specific quantitative data on the formation of Impurity N is often proprietary, the primary control strategy is the minimization of methanol in the esterification reaction. This can be achieved through:

-

Strict specifications for raw materials: Sourcing high-purity isopropanol with a very low methanol content is critical.

-

Thorough solvent removal: Ensuring complete removal of methanol used in prior synthetic steps through effective drying and distillation techniques.

-

Process optimization: Investigating the impact of reaction temperature, time, and catalyst on the formation of Impurity N to establish optimal process parameters that favor the formation of Sofosbuvir.

Conclusion

This compound, the methyl ester analogue of Sofosbuvir, is a process-related impurity that arises from the presence of methanol during the final esterification step of the synthesis. Its formation is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Through a combination of stringent raw material control, optimized process parameters, and robust analytical monitoring using techniques like RP-HPLC, pharmaceutical manufacturers can effectively minimize the levels of this impurity, delivering a high-purity Sofosbuvir API. This technical guide provides a foundational understanding for professionals in the field to address the challenges associated with the control of this compound.

Physicochemical Properties of Sofosbuvir Impurity N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of Sofosbuvir, various impurities can emerge. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physicochemical properties of such impurities is paramount for the development of robust analytical methods for their detection and quantification, as well as for ensuring the overall quality of the drug product.

This document provides a summary of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters for which specific data is not publicly available.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonym | Diastereoisomer of Sofosbuvir | [1][2][3] |

| CAS Number | 1394157-34-6 | [2] |

| Molecular Formula | C₂₀H₂₅FN₃O₉P | [1][2][3] |

| Molecular Weight | 501.40 g/mol | [1][2][3] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Note: Data for melting point, boiling point, and pKa for this compound are not widely published. The following sections provide detailed experimental protocols for determining these properties.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into a thin-walled capillary tube, sealed at one end, to a packed height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower rate (e.g., 1-2 °C per minute) for a more accurate measurement.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

Determining the solubility of an impurity in various solvents is essential for developing purification methods and understanding its behavior in different formulations.

Methodology:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, buffers at different pH values).

-

Equilibrium Establishment: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Concentration Analysis: Accurately determine the concentration of the dissolved impurity in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the ionization behavior of a molecule at different pH levels, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties and for developing appropriate analytical methods.

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.

Structural Elucidation and Purity Assessment (Chromatographic and Spectroscopic Methods)

The structural identity of this compound as a diastereoisomer of Sofosbuvir and its purity can be confirmed using a combination of chromatographic and spectroscopic techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is essential for separating Sofosbuvir from its impurities, including diastereomers like impurity N.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can confirm the molecular weight and elemental composition of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of Sofosbuvir and its impurities. Comparison of the NMR spectra of the impurity with that of the Sofosbuvir reference standard can confirm the diastereomeric relationship.

References

In-Depth Technical Guide: CAS Number and Identification of Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known process-related impurity, focusing on its identification, analytical methodologies for its detection, and the underlying principles of its formation and control.

Identification and Characterization of this compound

This compound is a diastereoisomer of Sofosbuvir. Its formation is intrinsically linked to the stereoselective synthesis of the Sofosbuvir molecule.

Chemical Identity

| Parameter | Information |

| Chemical Name | Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |

| CAS Number | 1394157-34-6 |

| Molecular Formula | C20H25FN3O9P |

| Molecular Weight | 501.4 g/mol |

| Synonyms | Methoxy Sofosbuvir Impurity |

| Nature of Impurity | Process-related impurity (diastereomer) |

Formation Pathway of this compound

The synthesis of Sofosbuvir involves the creation of a chiral phosphorus center, leading to the potential for diastereomers. The desired diastereomer is the (S)-isomer at the phosphorus atom. This compound is the corresponding (R)-isomer. The formation of this impurity is a critical aspect of the stereoselective synthesis process. The control of the reaction conditions during the phosphoramidate coupling step is crucial to minimize the formation of the undesired diastereomer.

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and Initial Isolation of Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sofosbuvir impurity N, a critical process-related impurity in the manufacturing of the blockbuster antiviral drug, Sofosbuvir. Understanding the profile of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Sofosbuvir and Its Impurity Profile

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Its chemical name is (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Given its complex synthesis and prodrug nature, Sofosbuvir can be susceptible to the formation of various impurities, including degradation products and process-related substances.[2] Regulatory bodies require stringent control and characterization of any impurity present in the active pharmaceutical ingredient (API).[2]

Discovery of this compound

While a specific seminal publication detailing the initial discovery of this compound is not publicly available, its emergence is characteristic of process-related impurities identified during drug development and manufacturing. Such impurities are typically discovered during the analytical method development and validation stages for the API, where techniques like High-Performance Liquid Chromatography (HPLC) are used to establish the purity profile.

This compound, also known as Methoxy Sofosbuvir Impurity, has been identified as the methyl ester analog of Sofosbuvir.[3][4] Its presence is likely due to a transesterification reaction where the isopropyl ester of the L-alanine moiety in Sofosbuvir is exchanged for a methyl group.[1] This reaction is facilitated by the presence of methanol, a common solvent in organic synthesis and purification processes.

Logical Pathway for the Formation of this compound

The following diagram illustrates the likely chemical transformation leading to the formation of Impurity N from the Sofosbuvir drug substance in the presence of methanol.

Caption: Logical diagram illustrating the formation of this compound.

Characterization of this compound

The definitive identification of Impurity N relies on its isolation and subsequent structural elucidation using various spectroscopic techniques.

| Identifier | Information | Reference |

| Common Name | This compound; Methoxy Sofosbuvir Impurity | [3][4] |

| Chemical Name | (S)-methyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphinoamino)propanoate | [3] |

| CAS Number | 1394157-34-6 | [3][4] |

| Molecular Formula | C20H25FN3O9P | [3][4] |

| Molecular Weight | 501.40 g/mol | [1] |

Characterization data such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically provided with the purchase of a certified reference standard from pharmaceutical impurity suppliers.[3]

Experimental Protocols

The following sections detail the methodologies for the detection, isolation, and synthesis of a reference standard for this compound, based on available literature.

Analytical Detection and Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the separation and quantification of Sofosbuvir and its related substances, including the methyl ester impurity (Impurity N).

Table 1: HPLC Method Parameters for Detection of this compound

| Parameter | Condition |

| Column | Kromasil 100 C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5% v/v) |

| Mobile Phase B | Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 % v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| UV Detection | 263 nm |

Table 2: Chromatographic Data

| Compound | Retention Time (min) |

| This compound (Methyl Ester) | 36.31 |

| Ethyl Ester Impurity | 43.77 |

| Sofosbuvir | 54.28 |

This method demonstrates effective separation of Impurity N from the parent drug and other related substances.

Initial Isolation: A Preparative HPLC Approach

While a specific protocol for the initial isolation of Impurity N from a bulk Sofosbuvir batch is not detailed in the public domain, a standard approach would involve preparative HPLC. The workflow for such an isolation is outlined below.

Caption: Experimental workflow for the isolation and characterization of Impurity N.

Protocol Outline for Preparative HPLC:

-

Sample Preparation : Dissolve a significant quantity of the Sofosbuvir batch containing the impurity in a suitable solvent.

-

Column Selection : Choose a preparative C18 column with appropriate dimensions to handle the required sample load.

-

Method Optimization : Adapt the analytical HPLC method for preparative scale. This may involve adjusting the flow rate, gradient, and mobile phase composition to maximize resolution and throughput.

-

Fraction Collection : Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the retention time of Impurity N, as identified by the analytical method.

-

Purity Check : Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated impurity.

-

Solvent Removal : Pool the pure fractions and remove the solvent under reduced pressure, followed by lyophilization to obtain the isolated impurity as a solid.

Synthesis of this compound Reference Standard

A multi-step synthesis process has been described for the preparation of a Sofosbuvir impurity, which aligns with the structure of Impurity N. This allows for the generation of a reference standard for analytical purposes. The process involves several key chemical transformations, including protection, coupling, and deprotection steps. The final step typically involves the reaction of an intermediate with an appropriate methylating agent or the use of methanol in a key reaction step to form the methyl ester.

Conclusion

The discovery and characterization of this compound underscore the importance of rigorous analytical monitoring throughout the drug manufacturing process. As a process-related impurity, its formation is intrinsically linked to the synthetic and purification methodologies employed. By utilizing robust analytical techniques such as RP-HPLC, and by isolating and characterizing such impurities, pharmaceutical scientists can ensure the quality and safety of Sofosbuvir, thereby protecting patient health. This guide provides a framework for understanding the lifecycle of a process-related impurity, from its initial detection to the implementation of control strategies.

References

Unveiling the Pharmacological Potential of Sofosbuvir Impurity N: A Technical Guide for Researchers

A comprehensive overview for researchers, scientists, and drug development professionals on the theoretical pharmacological effects of Sofosbuvir impurity N, drawing from the known activity of the parent compound and principles of stereoisomerism.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV), is a prodrug that is metabolized to its active form to inhibit viral replication. During its synthesis and storage, various impurities can emerge, including diastereomers such as this compound. While specific pharmacological data for this compound is not publicly available, this guide provides a theoretical framework for its potential biological effects. By examining the established pharmacology of Sofosbuvir and considering the influence of stereochemistry on drug activity, researchers can anticipate the potential antiviral efficacy and off-target effects of this specific impurity. This document serves as a foundational resource to guide future experimental investigations into the pharmacological profile of this compound.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, it is designed for efficient oral bioavailability and intracellular delivery of the active triphosphate form. The manufacturing and storage of Sofosbuvir can lead to the formation of related substances, including diastereomers, which may have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API). This compound is identified as a diastereoisomer of Sofosbuvir.[3][4][5] Understanding the potential effects of such impurities is critical for ensuring the safety and efficacy of the final drug product.

Theoretical Pharmacological Effects of this compound

Given the absence of specific studies on this compound, its pharmacological effects can be extrapolated from the known mechanisms of Sofosbuvir and the principles of stereoisomerism.

Potential Antiviral Activity

The antiviral activity of Sofosbuvir is dependent on its stereochemistry, which governs its interaction with viral polymerases. As a diastereomer, this compound may exhibit varying degrees of antiviral efficacy.

Hypothesized Antiviral Activity:

-

Reduced or Absent Activity: It is highly probable that this compound will have significantly lower or no inhibitory activity against the HCV NS5B polymerase compared to Sofosbuvir. The precise spatial arrangement of the molecule is crucial for its recognition and binding to the active site of the polymerase.

-

Activity Against Other Viruses: Sofosbuvir has demonstrated in vitro activity against other viruses, including Hepatitis E Virus and Yellow Fever Virus.[6][7] It is conceivable, though less likely, that this compound could exhibit activity against these or other viral polymerases.

Potential Cytotoxicity and Off-Target Effects

The toxicity profile of a drug can also be influenced by its stereoisomers. Off-target interactions with host cellular components may be altered.

Hypothesized Cytotoxicity and Off-Target Effects:

-

Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA polymerase, leading to mitochondrial toxicity. The potential for this compound to induce such effects would need to be experimentally evaluated.

-

Genotoxicity: Studies on Sofosbuvir have shown it does not significantly increase the frequency of chromosomal damage in HepG2 cells.[7][8] While this suggests a low genotoxic potential for the parent drug, the genotoxicity of its impurities, including diastereomers, should be independently assessed.

-

General Cytotoxicity: In vitro studies on Sofosbuvir have determined its cytotoxic concentration (CC50) in various cell lines.[9] Similar assays would be necessary to determine the cytotoxicity profile of this compound.

Data Presentation: Comparative Pharmacology of Sofosbuvir

The following tables summarize the known quantitative data for Sofosbuvir, which can serve as a benchmark for future studies on its impurities.

Table 1: In Vitro Antiviral Activity of Sofosbuvir

| Virus | Cell Line | Assay | EC50 (Concentration for 50% maximal effect) | Reference |

| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | 40-110 nM | [2] |

| Hepatitis E Virus (HEV) | Huh-7.5 | Subgenomic Replicon System | Not specified | [6] |

| Yellow Fever Virus(YFV) | Huh-7 | High-Content Screening Assay | Not specified | [7] |

Table 2: In Vitro Cytotoxicity of Sofosbuvir

| Cell Line | Assay | CC50 (Concentration for 50% Cytotoxicity) | Reference |

| Huh-7.5 | MTT Assay | >100 µM | [9] |

| HepG2 | MTT Assay | Not specified | [10] |

| Human Lymphocytes | Not specified | Not specified | [8] |

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of this compound, the following experimental methodologies are recommended.

Antiviral Activity Assays

-

HCV Replicon Assay:

-

Culture Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Measure the reporter gene activity to determine the inhibition of viral replication.

-

Calculate the EC50 value from the dose-response curve.

-

-

Infectious Virus Yield Reduction Assay:

-

Infect a suitable cell line (e.g., Huh-7.5) with infectious HCV particles.

-

Treat the infected cells with various concentrations of this compound.

-

After an incubation period, harvest the supernatant and quantify the amount of progeny virus using methods such as quantitative PCR (qPCR) or a 50% tissue culture infectious dose (TCID50) assay.

-

Determine the concentration of the compound that reduces the virus yield by 50% (IC50).

-

Cytotoxicity Assays

-

MTT Assay:

-

Seed cells (e.g., HepG2, Huh-7) in a 96-well plate.

-

Expose the cells to a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Culture cells in the presence of varying concentrations of this compound.

-

After incubation, collect the cell culture supernatant.

-

Measure the activity of LDH, an enzyme released from damaged cells, in the supernatant using a commercially available kit.

-

Relate the amount of LDH released to the degree of cytotoxicity.

-

Visualizing Key Pathways and Workflows

The following diagrams illustrate the metabolic activation pathway of Sofosbuvir and a general workflow for evaluating the pharmacological effects of an impurity.

Caption: Metabolic activation pathway of Sofosbuvir.

Caption: General workflow for pharmacological evaluation of an impurity.

Conclusion and Future Directions

While direct pharmacological data for this compound remains elusive, this technical guide provides a robust theoretical framework to inform future research. The established pharmacology of Sofosbuvir, coupled with an understanding of stereoisomerism, suggests that impurity N is likely to have a significantly different, and probably reduced, pharmacological and toxicological profile.

Future research should prioritize the experimental determination of the antiviral activity and cytotoxicity of this compound using the protocols outlined in this guide. Such studies are essential for a comprehensive understanding of the impurity's potential impact on the overall safety and efficacy of Sofosbuvir-containing therapies. These investigations will not only contribute to the quality control of Sofosbuvir but also enhance our broader understanding of the structure-activity relationships of nucleotide analog inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Degradation Profile of Sofosbuvir: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products of Sofosbuvir, a key antiviral agent. Understanding the stability of Sofosbuvir and the formation of its degradation products under various stress conditions is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Sofosbuvir has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis.

Sofosbuvir demonstrates significant degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.[1][2] Conversely, the drug is found to be relatively stable under thermal and photolytic stress.[1][2][3]

Quantitative Data on Sofosbuvir Degradation

The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative look at its stability under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products (DPs) Identified (m/z) | Reference |

| Acid Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66% | - | [1] |

| 0.1N HCl | 6 hours (reflux at 70°C) | 23% | DP I (m/z 488) | [2] | |

| 0.1 N HCl | 26 hours (room temp) | 18.87% | - | [4] | |

| - | - | 26% | - | [5] | |

| Alkaline Hydrolysis | 0.5N NaOH | 24 hours (60°C) | 45.97% (DPs at 28.80% and 17.17%) | - | [1] |

| 0.1N NaOH | 10 hours (reflux at 70°C) | 50% | DP II (m/z 393.3) | [2] | |

| - | 1.5 hours | Complete degradation | - | [5] | |

| Oxidative Degradation | 30% H₂O₂ | 2 days (80°C) | 0.79% | - | [1] |

| 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [2] | |

| 30% H₂O₂ | 26 hours (room temp) | - | - | [4] | |

| Ce(IV) in H₂SO₄ | 25 minutes (100°C) | - | Oxidative product | [6] | |

| Thermal Degradation | 50°C | 21 days | No degradation | - | [2] |

| - | - | Stable | - | [1][3] | |

| Photolytic Degradation | 254 nm UV light | 24 hours | No degradation | - | [1] |

| Sunlight | 21 days | No degradation | - | [2] | |

| - | - | Degradation observed | - | [3][7] | |

| Neutral Hydrolysis | Water | 26 hours (room temp) | 23.03% | - | [4] |

| - | - | Stable | - | [2][3] |

Key Degradation Pathways

The degradation of Sofosbuvir primarily proceeds through the hydrolysis of its ester and phosphoramidate moieties. Under acidic and basic conditions, the isopropyl ester and the phosphoramidate linkage are susceptible to cleavage. Oxidative conditions can also lead to the formation of specific degradation products.

Caption: Workflow of Sofosbuvir degradation under various stress conditions.

Detailed Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir, synthesized from published literature.

Acid-Induced Degradation

-

Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1N hydrochloric acid (HCl).

-

Incubation: Reflux the mixture at 80°C for 10 hours.[1] Alternatively, reflux at 70°C for 6 hours with 0.1N HCl.[2]

-

Neutralization and Dilution: After the incubation period, cool the solution to room temperature. Neutralize the solution with an appropriate base (e.g., 1N sodium hydroxide). Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Base-Induced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir as described for acid degradation.

-

Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.5N sodium hydroxide (NaOH).

-

Incubation: Heat the mixture at 60°C for 24 hours.[1] Alternatively, reflux at 70°C for 10 hours with 0.1N NaOH.[2]

-

Neutralization and Dilution: After incubation, cool the solution to room temperature. Neutralize the solution with an appropriate acid (e.g., 1N hydrochloric acid). Dilute the neutralized solution with the mobile phase to the desired concentration.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir.

-

Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at 80°C for 48 hours.[1] Alternatively, use 3% H₂O₂ and keep at room temperature for 7 days.[2]

-

Dilution: After the incubation period, dilute the solution with the mobile phase to the final concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Caption: General experimental workflow for forced degradation studies of Sofosbuvir.

Conclusion

The stability of Sofosbuvir is a critical attribute that can impact its therapeutic efficacy and safety. This technical guide has summarized the key degradation pathways and products of Sofosbuvir under various stress conditions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and quality control. A thorough understanding of Sofosbuvir's degradation profile is paramount for the development of robust formulations and analytical methods that ensure the delivery of a safe and effective drug product to patients.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. academic.oup.com [academic.oup.com]

- 4. ijpbs.com [ijpbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Sofosbuvir and its Diastereomeric Impurity N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its critical diastereomeric impurity, Sofosbuvir impurity N. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of Sofosbuvir drug substance and formulated products. The protocol herein provides a comprehensive guide to method parameters, validation according to ICH guidelines, and forced degradation studies to ensure the stability-indicating nature of the assay.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir, a molecule with multiple chiral centers, can lead to the formation of stereoisomeric impurities. One such critical impurity is this compound, a diastereoisomer of the active pharmaceutical ingredient. Due to potential differences in pharmacological activity and toxicity, it is imperative to control the levels of this impurity in the final drug product. This necessitates a highly specific analytical method capable of resolving Sofosbuvir from its diastereomer and other potential degradation products.

Sofosbuvir and Impurity N Structure:

Sofosbuvir is the (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. This compound is a diastereomer, with the key stereochemical difference being at the phosphorus center, making it the (R)-phosphoramidate diastereomer.

Analytical Method Development

The primary objective of this method development was to achieve baseline separation between Sofosbuvir and its diastereomer, Impurity N, as well as any potential degradation products. While achiral methods can sometimes separate diastereomers, a chiral stationary phase often provides superior resolution and robustness. A polysaccharide-based chiral column is proposed for this method.

Chromatographic Conditions

| Parameter | Recommended Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic elution with n-Hexane:Ethanol:Methanol (80:15:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard and 25 mg of this compound reference standard into separate 25 mL volumetric flasks.

-

Dissolve and dilute to volume with the diluent to obtain individual stock solutions of approximately 1000 µg/mL.

-

Prepare a mixed standard solution by diluting the stock solutions with the diluent to a final concentration of 100 µg/mL for Sofosbuvir and 1 µg/mL for Impurity N (or a concentration relevant to the specification limit).

Sample Solution Preparation (for Drug Substance):

-

Accurately weigh about 25 mg of the Sofosbuvir drug substance sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a solution with a nominal concentration of 1000 µg/mL.

-

Further dilute to a working concentration of 100 µg/mL with the diluent.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The following validation parameters should be assessed:

-

Specificity: Forced degradation studies are conducted to demonstrate that the method is stability-indicating. Sofosbuvir samples are subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products and Impurity N will be evaluated.

-

Linearity: A series of solutions are prepared from the Sofosbuvir and Impurity N stock solutions at a minimum of five different concentrations. The peak area versus concentration data is plotted, and the correlation coefficient, y-intercept, and slope of the regression line are determined.

-

Accuracy (Recovery): The accuracy of the method is determined by analyzing a sample of known concentration (spiked placebo or drug substance) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery for each analyte is calculated.

-

Precision (Repeatability and Intermediate Precision):

-

Repeatability: Six replicate injections of the same sample are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.

-

Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the method's ruggedness.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Data Presentation

System Suitability Results

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) between Sofosbuvir and Impurity N | ≥ 1.5 |

| %RSD for replicate injections | ≤ 2.0% |

Linearity Data

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Sofosbuvir | 10 - 150 | ≥ 0.999 |

| Impurity N | 0.1 - 2.0 | ≥ 0.999 |

Accuracy (Recovery) Data

| Analyte | Spiked Level | Mean Recovery (%) | %RSD |

| Sofosbuvir | 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 | |

| 120% | 98.0 - 102.0 | ≤ 2.0 | |

| Impurity N | 80% | 95.0 - 105.0 | ≤ 5.0 |

| 100% | 95.0 - 105.0 | ≤ 5.0 | |

| 120% | 95.0 - 105.0 | ≤ 5.0 |

Precision Data

| Precision Type | Analyte | %RSD |

| Repeatability | Sofosbuvir | ≤ 1.0 |

| Impurity N | ≤ 2.0 | |

| Intermediate Precision | Sofosbuvir | ≤ 2.0 |

| Impurity N | ≤ 3.0 |

LOD and LOQ Data

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | ~0.05 | ~0.15 |

| Impurity N | ~0.03 | ~0.10 |

Mandatory Visualization

Caption: Workflow for the development and validation of the analytical method for this compound.

Conclusion

The proposed stability-indicating RP-HPLC method provides a reliable and robust tool for the separation and quantification of Sofosbuvir and its diastereomeric impurity N. The use of a chiral stationary phase ensures the necessary selectivity for this challenging separation. Proper validation in accordance with ICH guidelines will ensure that the method is suitable for its intended purpose in a regulated pharmaceutical environment, contributing to the overall quality and safety of Sofosbuvir products.

References

Application Note: Quantification of Sofosbuvir Impurity N using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C infection. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control over impurities. Sofosbuvir Impurity N is a diastereomer of Sofosbuvir, a stereoisomer that is not an enantiomer. Due to the similar physicochemical properties of diastereomers, their separation and accurate quantification can be challenging. This application note presents a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sofosbuvir and its related substances, which can be adapted for the analysis of this compound.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities.[1][2]

1. Instrumentation and Chromatographic Conditions

A gradient HPLC method is often necessary to achieve the required resolution for closely related impurities.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |

| Column | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5 v/v) |

| Buffer preparation: Prepare a suitable buffer, e.g., 0.02M potassium dihydrogen phosphate, and adjust pH to 3.0 with orthophosphoric acid. | |

| Mobile Phase B | Acetonitrile: Isopropyl Alcohol: Methanol: Purified Water (60:20:10:10 v/v/v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 40 | |

| 50 | |

| 55 | |

| 60 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detector Wavelength | 263 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A |

2. Preparation of Solutions

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

-

Impurity N Stock Solution: Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

-

Standard Solution: Dilute the Sofosbuvir and Impurity N stock solutions with diluent to a suitable concentration for analysis (e.g., for Impurity N, a typical concentration would be at the specification level, often around 0.15% of the Sofosbuvir concentration).

-

Sample Preparation (for drug substance): Prepare the Sofosbuvir drug substance sample in the diluent at a concentration similar to the Sofosbuvir standard solution.

-

Sample Preparation (for dosage form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir and transfer to a suitable volumetric flask. Add a portion of the diluent, sonicate to disperse, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an RP-HPLC method for Sofosbuvir and its impurities. These would need to be specifically established for this compound.

| Parameter | Result |

| Linearity (Impurity) | Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit. |

| Accuracy (Recovery) | 90.2% - 113.9% for spiked impurities.[3] |

| Precision (%RSD) | < 2% for replicate injections. |

| Limit of Detection (LOD) | 0.1 µg/mL.[3] |

| Limit of Quantification (LOQ) | 0.5 µg/mL.[3] |

| Specificity | The method should be able to resolve this compound from Sofosbuvir and other potential impurities with a resolution of >1.5. |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | ≤ 2.0 | To be determined |

| Theoretical Plates (N) | > 2000 | To be determined |

| Resolution (Rs) | > 1.5 (between Sofosbuvir and Impurity N) | To be determined |

Table 2: Quantitative Analysis Results (Example)

| Sample | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |

| Sofosbuvir Standard | (Expected ~54 min) | Value | Value | N/A |

| Impurity N Standard | To be determined | Value | Value | N/A |

| Sample Solution | ||||

| - Sofosbuvir Peak | (Expected ~54 min) | Value | Value | N/A |

| - Impurity N Peak | To be determined | Value | Value | Calculated Value |

Visualizations

Caption: Experimental workflow for the RP-HPLC quantification of this compound.

Caption: Logical relationship of method validation parameters for reliable quantification.

References

Application Note: High-Throughput UPLC-MS/MS Analysis of Sofosbuvir and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous identification and quantification of the antiviral drug Sofosbuvir and its key process-related and degradation impurities using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Sofosbuvir is a direct-acting antiviral medication highly effective against the hepatitis C virus (HCV).[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form, GS-461203.[1]

The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities, including process-related substances and degradation products.[2] Rigorous monitoring and control of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This application note presents a sensitive and specific UPLC-MS/MS method for the comprehensive analysis of Sofosbuvir and its potential impurities.

Experimental

Materials and Reagents

-

Sofosbuvir and its impurity reference standards were sourced from reputable pharmaceutical reference standard providers.

-

Acetonitrile, methanol, and water (all LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ammonium formate (analytical grade).

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

Working Standard Mixture (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentration for the working standard mixture.

Sample Preparation (for drug substance): Accurately weigh and dissolve the Sofosbuvir drug substance in the diluent to obtain a final concentration within the linear range of the method.

UPLC Conditions

| Parameter | Condition |

| Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

MS/MS Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following tables summarize the key quantitative data for the UPLC-MS/MS analysis of Sofosbuvir and its impurities.

Table 1: MRM Transitions and Retention Times for Sofosbuvir and its Impurities

| Analyte (Impurity) | Molecular Formula | [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 530.2 | 243.1 | 20 | ~ 5.2 |

| GS-331007 (Metabolite) | C₉H₁₁FN₂O₅ | 261.1 | 113.1 | 15 | ~ 2.1 |

| Acid Degradation Product | C₁₆H₁₈FN₂O₈P | 417.1 | 257.0 | 25 | ~ 3.5 |

| Base Degradation Product A | C₁₆H₂₅FN₃O₉P | 454.1 | 243.1 | 22 | ~ 4.1 |

| Base Degradation Product B | C₁₃H₁₉FN₃O₉P | 412.1 | 257.0 | 25 | ~ 2.8 |

| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 528.1 | 243.1 | 20 | ~ 4.9 |

| Phosphoryl Impurity | C₁₆H₁₈FN₂O₉P | 435.1 | 243.1 | 25 | ~ 3.2 |

Experimental Protocols

Forced Degradation Studies

To identify potential degradation products, forced degradation studies can be performed on a Sofosbuvir standard solution.

-

Acid Hydrolysis: Treat the sample with 1N HCl at 80°C for 2 hours.[3]

-

Base Hydrolysis: Treat the sample with 0.5N NaOH at 60°C for 1 hour.[3]

-

Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.[3]

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before UPLC-MS/MS analysis.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Analyze blank samples, and samples spiked with Sofosbuvir and its impurities to ensure no interference at the respective retention times.

-

Linearity: Prepare calibration curves with at least five concentrations for each analyte. The correlation coefficient (r²) should be ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.

-

Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of a homogenous sample.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the analytical results.

Visualizations

Caption: Experimental workflow for the UPLC-MS/MS analysis of Sofosbuvir and its impurities.

Caption: Logical relationship between Sofosbuvir and its potential impurities.

References

Application Note: Protocol for the Preparative Isolation of Sofosbuvir Impurity N from Bulk Drug Substance

Abstract

This application note details a comprehensive protocol for the isolation of Sofosbuvir impurity N, a known diastereomer, from the bulk drug substance. The methodology is centered around preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a step-by-step guide intended for researchers, scientists, and professionals in drug development and quality control. The protocol includes initial analytical assessment, sample preparation, preparative chromatographic separation, and post-isolation procedures. All quantitative data and experimental parameters are summarized for clarity, and a detailed workflow diagram is provided.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[2][3] The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, can lead to the formation of various process-related impurities and stereoisomers.

Impurity N is identified as a diastereomer of Sofosbuvir. The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH. This application note outlines a systematic approach to isolate this compound from the bulk drug for use as a reference standard in analytical method development, validation, and stability studies. The protocol is based on established RP-HPLC principles for the separation of closely related pharmaceutical compounds.[4][5][6]

Materials and Equipment

2.1. Reagents and Solvents

-

Sofosbuvir Bulk Drug Substance (containing Impurity N)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Dichloromethane (ACS Grade)

-

Sodium Bicarbonate (ACS Grade)

-

Sodium Chloride (ACS Grade)

-

Anhydrous Sodium Sulfate (ACS Grade)

2.2. Equipment

-

Analytical HPLC system with UV detector

-